In Vitro Binding Affinity of 1H-Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide Focused on a Potent TBK1 Inhibitor
In Vitro Binding Affinity of 1H-Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide Focused on a Potent TBK1 Inhibitor
This guide provides an in-depth technical exploration of the in vitro binding affinity of the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in modern medicinal chemistry. Recognizing the vastness of this chemical family, we will focus on a specific, highly potent derivative, compound 15y , which has been identified as a nanomolar inhibitor of TANK-binding kinase 1 (TBK1). This document is intended for researchers, scientists, and drug development professionals seeking to understand the principles, methodologies, and practical considerations for characterizing the interaction between small molecules and their protein targets.
Introduction: The 1H-Pyrazolo[3,4-b]pyridine Scaffold and its Target, TBK1
The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold that has garnered significant attention from medicinal chemists due to its structural similarity to purine bases.[1] This has made it a valuable framework for the design of inhibitors targeting a wide range of protein kinases, which are crucial regulators of cellular processes.[2][3][4] A prime example of the potential of this scaffold is the development of highly potent and selective kinase inhibitors.
Our focus, TANK-binding kinase 1 (TBK1), is a non-canonical IκB kinase (IKK) that serves as a critical node in various signaling pathways.[5] It is essential for the innate immune response, particularly in antiviral defense, where it phosphorylates and activates transcription factors like IRF3, leading to the production of type I interferons.[5][6] Beyond immunity, TBK1 is involved in autophagy, cell proliferation, and apoptosis.[7][8] Its dysregulation has been implicated in a variety of diseases, including autoimmune disorders, neuroinflammatory conditions, and cancer, making it a compelling therapeutic target.[9][10][11]
This guide will use compound 15y , a 1H-pyrazolo[3,4-b]pyridine derivative, as a case study to illustrate the process of determining in vitro binding affinity. This compound has demonstrated exceptional potency against TBK1, providing a relevant and instructive example.[9]
Quantitative Analysis of In Vitro Binding Affinity
The cornerstone of characterizing a drug-target interaction is the quantitative measurement of binding affinity. This is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of a compound's potency.
For our case study, compound 15y was evaluated for its ability to inhibit TBK1 kinase activity. The reported IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a direct indicator of its in vitro potency.[11]
Data Presentation: In Vitro Activity of Compound 15y
| Compound | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [9] |
| MRT67307 (Reference Compound) | TBK1 | 19 | [12] |
| BX795 (Reference Compound) | TBK1 | 7.1 | [9] |
This table quantitatively demonstrates the superior potency of compound 15y against TBK1 compared to other known inhibitors.
Core Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
To determine the IC50 values for kinase inhibitors like compound 15y, a robust and sensitive in vitro assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays, such as the LanthaScreen™ Eu Kinase Binding Assay, are industry-standard methods for this purpose. This technology offers a homogenous, mix-and-read format that is amenable to high-throughput screening.
Principle of the LanthaScreen™ Eu Kinase Binding Assay
The assay is based on the binding and competitive displacement of a fluorescently labeled, ATP-competitive small molecule (the "tracer") from the kinase's ATP-binding site.[13]
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The Complex: A recombinant kinase (e.g., TBK1), typically expressed with an epitope tag (like GST or His), is mixed with a Europium (Eu)-labeled antibody that specifically recognizes this tag. A fluorescent tracer, which is known to bind to the kinase's ATP site, is also added.
-
FRET Signal: When the Eu-labeled antibody and the fluorescent tracer are both bound to the kinase, they are brought into close proximity. Excitation of the Europium donor with a 340 nm light source leads to energy transfer (FRET) to the tracer, which then emits light at a longer wavelength (e.g., 665 nm).[14] This results in a high TR-FRET signal.
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Competitive Displacement: When an inhibitor compound (like 15y) is introduced, it competes with the tracer for binding to the ATP site of the kinase. As the inhibitor displaces the tracer, the distance between the Europium donor and the tracer increases, leading to a decrease in the FRET signal.[13]
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Quantification: The magnitude of the decrease in the TR-FRET signal is directly proportional to the binding affinity of the test compound. By measuring the signal across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[15]
Causality Behind Experimental Choices
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Why TR-FRET? Time-resolved fluorescence reduces interference from background fluorescence by introducing a time delay between excitation and signal measurement, leading to higher sensitivity and a better signal-to-noise ratio.
-
Why a Europium Donor? Europium has a long fluorescence lifetime, which is essential for time-resolved measurements and allows for the temporal separation of its emission from short-lived background fluorescence.[14]
-
Why an ATP-Competitive Tracer? Since most kinase inhibitors are designed to compete with ATP, using an ATP-competitive tracer ensures that the assay directly measures the binding of compounds to the therapeutically relevant site.[13]
Detailed Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
The following is a detailed, step-by-step protocol for determining the IC50 of a test compound (e.g., compound 15y) against TBK1. This protocol is a self-validating system, incorporating controls to ensure data integrity.
Materials and Reagents
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Recombinant human TBK1 (tagged, e.g., GST-TBK1)
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LanthaScreen™ Eu-anti-GST Antibody
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LanthaScreen™ Kinase Tracer (appropriate for TBK1)
-
Test Compound (e.g., 15y) and Reference Inhibitor (e.g., BX795)
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1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]
-
Dimethyl Sulfoxide (DMSO)
-
Low-volume 384-well plates (black)
-
TR-FRET compatible plate reader
Step-by-Step Methodology
Step 1: Compound Preparation (4X Final Concentration)
-
Create a serial dilution of the test compound and reference inhibitor in DMSO. A typical starting concentration is 4 mM.
-
Perform a 1:4 serial dilution for 11 points.
-
Dilute this "master dilution" series into 1X Kinase Buffer A to create the 4X final concentration plate. This intermediate dilution minimizes the final DMSO concentration in the assay.
Step 2: Kinase/Antibody Mixture Preparation (2X Final Concentration)
-
Dilute the recombinant TBK1 and the Eu-anti-GST antibody in 1X Kinase Buffer A.
-
The final concentrations need to be optimized, but typical values are 5-10 nM for the kinase and 2-4 nM for the antibody.[16]
-
Allow this mixture to pre-incubate for 20-30 minutes at room temperature to allow for the formation of the kinase-antibody complex.
Step 3: Tracer Preparation (4X Final Concentration)
-
Dilute the kinase tracer in 1X Kinase Buffer A to a 4X concentration. The optimal tracer concentration should be predetermined and is typically close to its Kd for the target kinase.[15]
Step 4: Assay Plate Assembly
-
Add 4 µL of the serially diluted compound solutions (from Step 1) to the wells of a 384-well plate.
-
Include "0% inhibition" control wells containing 4 µL of buffer with DMSO.
-
Add 8 µL of the 2X Kinase/Antibody mixture (from Step 2) to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer solution (from Step 3) to all wells.
-
The final volume in each well will be 16 µL .
Step 5: Incubation and Plate Reading
-
Seal the plate and centrifuge briefly to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader. Set the excitation to ~340 nm and measure emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (Tracer acceptor).[14]
Step 6: Data Analysis
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "0% inhibition" (DMSO only) and "100% inhibition" (high concentration of reference inhibitor) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations: Pathways and Workflows
TBK1 Signaling Pathway
The following diagram illustrates the central role of TBK1 in the innate immune signaling cascade, downstream of pattern recognition receptors (PRRs).
Caption: Simplified TBK1 signaling pathway in innate immunity.
Experimental Workflow for IC50 Determination
This diagram outlines the logical flow of the in vitro binding assay protocol.
Caption: General workflow for a TR-FRET based kinase binding assay.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly successful framework for the development of potent kinase inhibitors. Through the case study of compound 15y and its picomolar affinity for TBK1, we have illustrated the critical importance of robust in vitro binding assays. Methodologies like the TR-FRET based LanthaScreen™ assay provide a sensitive, reliable, and high-throughput means to quantify drug-target interactions, which is a foundational step in the drug discovery pipeline. The detailed protocol and workflows provided herein offer a comprehensive guide for researchers aiming to characterize the binding affinity of their own compounds, ensuring both scientific integrity and technical accuracy.
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